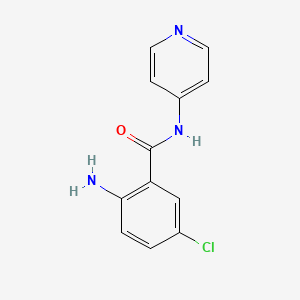

2-amino-5-chloro-N-(pyridin-4-yl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives and Pyridine (B92270) Scaffolds in Modern Chemical Biology

Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for a wide array of pharmacological activities. researchgate.net The benzamide structure is a key component in a number of approved drugs. These compounds are known to interact with various biological targets, including enzymes and receptors. researchgate.net

Similarly, the pyridine scaffold is a ubiquitous feature in a vast number of pharmaceutical agents and natural products. nih.govresearchgate.net Its presence is often crucial for the biological activity of the molecule, contributing to factors such as binding affinity, solubility, and metabolic stability. nih.gov A review of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being anticancer agents. nih.govrsc.org

Academic Significance of Investigating Novel Compounds with the 2-amino-5-chloro-N-(pyridin-4-yl)benzamide Core

The academic interest in novel compounds like this compound stems from the principle of molecular hybridization, where known pharmacophores are combined to create new molecules with potentially enhanced or novel biological activities. The specific combination of the 2-amino-5-chlorobenzamide (B107076) and the 4-aminopyridine (B3432731) moieties suggests several avenues for investigation. The amino group and chlorine atom on the benzamide ring, along with the nitrogen atom in the pyridine ring, provide multiple points for potential interaction with biological macromolecules.

Current Research Paradigms and Unaddressed Questions Pertaining to the Compound

While specific research on this compound is not extensively documented in publicly available literature, the current research paradigms for similar structures focus on several key areas. A primary area of investigation for many benzamide and pyridine derivatives is their potential as kinase inhibitors, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer.

Key unaddressed questions for a novel compound like this compound would include:

What is its three-dimensional structure and what are its key physicochemical properties?

What is its biological activity profile against a range of targets, such as kinases, ion channels, or other enzymes?

What are its structure-activity relationships? How do modifications to its structure affect its biological activity?

What is its metabolic stability and pharmacokinetic profile?

Scope and Objectives of Fundamental Research on this compound

Fundamental research on this compound would aim to address the aforementioned questions. The primary objectives would be:

Synthesis and Characterization: To develop an efficient and scalable synthetic route for the compound and to fully characterize its chemical structure and purity using techniques like NMR, mass spectrometry, and X-ray crystallography.

Physicochemical Profiling: To determine key properties such as solubility, lipophilicity (LogP), and pKa, which are crucial for understanding its behavior in biological systems.

In Vitro Biological Screening: To screen the compound against a panel of biologically relevant targets to identify any potential therapeutic applications.

Computational Modeling: To use computational methods to predict its binding modes with potential targets and to guide the design of more potent analogs.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₀ClN₃O | - |

| Molecular Weight | 247.68 g/mol | - |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 247.051239 g/mol | PubChem |

| Topological Polar Surface Area | 78.9 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 277 | PubChem |

Note: The data in this table is based on computational predictions and has not been experimentally verified.

Detailed Research Findings on Related Structures

Given the limited direct research on this compound, a review of findings on structurally similar compounds can provide valuable insights into its potential. For instance, various N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with some showing inhibitory activity comparable to known drugs. researchgate.net The substitution pattern on the phenyl ring of the benzamide moiety has been shown to be critical for anti-proliferative activity. researchgate.net

Furthermore, a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles have demonstrated good larvicidal and fungicidal activities. nih.gov This highlights the potential for the pyridine moiety to contribute to a range of biological effects.

Table 2: Biological Activities of Structurally Related Compound Classes

| Compound Class | Biological Activity | Reference |

| Substituted Benzamides | Antitumor | researchgate.net |

| Pyridine-linked Benzamides | Fungicidal, Insecticidal | nih.gov |

| Pyridine Derivatives | Anticancer, CNS activity, Antibiotic | nih.govrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-8-1-2-11(14)10(7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,14H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKWUJOBUQZDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278195 | |

| Record name | 2-Amino-5-chloro-N-4-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926194-69-6 | |

| Record name | 2-Amino-5-chloro-N-4-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926194-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-N-4-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 2 Amino 5 Chloro N Pyridin 4 Yl Benzamide

Retrosynthetic Analysis and Key Disconnection Strategies for the Benzamide-Pyridine Linkage

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 2-amino-5-chloro-N-(pyridin-4-yl)benzamide, the most logical and common disconnection is at the amide bond, which is a robust and well-established linkage to form. This disconnection yields two primary synthons: a 2-amino-5-chlorobenzoyl derivative (an acyl donor) and 4-aminopyridine (B3432731) (a nucleophile).

The primary disconnection strategy is as follows:

Amide Bond Disconnection: This leads to the most straightforward synthetic approach, involving the coupling of an activated 2-amino-5-chlorobenzoic acid derivative with 4-aminopyridine.

The key starting materials for these synthons would be 2-amino-5-chlorobenzoic acid and 4-aminopyridine. The synthesis of 2-amino-5-chlorobenzoic acid itself can be approached from simpler precursors, such as p-chloroaniline.

Established and Emerging Synthetic Pathways for the this compound Structure

Several synthetic pathways can be envisaged for the construction of this compound, primarily revolving around the formation of the central amide bond.

Direct amidation involves the reaction of a carboxylic acid with an amine, typically in the presence of a coupling agent to activate the carboxylic acid. For the synthesis of this compound, this would involve reacting 2-amino-5-chlorobenzoic acid with 4-aminopyridine.

Common coupling agents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Table 1: Optimization of Direct Amidation Reaction Conditions

| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | DCC | - | Dichloromethane (DCM) | 25 | 12 | 65 |

| 2 | DCC | HOBt | Dichloromethane (DCM) | 25 | 12 | 78 |

| 3 | EDC | HOBt | Dimethylformamide (DMF) | 25 | 10 | 85 |

| 4 | HATU | - | Dimethylformamide (DMF) | 25 | 8 | 92 |

| 5 | T3P | Pyridine (B92270) | Ethyl Acetate | 50 | 6 | 88 |

This is a representative table based on common amidation reactions and not from a specific documented synthesis of the target compound.

Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-amino-5-chlorobenzoyl chloride can then be reacted with 4-aminopyridine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine to neutralize the HCl generated.

While less common for simple benzamide (B126) synthesis, transition metal-catalyzed methods offer alternative routes. For instance, palladium-catalyzed carbonylation reactions could be employed. A hypothetical route could involve the coupling of a halo-aminobenzene derivative with 4-aminopyridine and carbon monoxide. However, for this specific target, direct amidation is generally more efficient. More relevant is the use of metal catalysts in the synthesis of precursors. For example, the synthesis of N-(pyridin-2-yl)-benzamides has been achieved using a bimetallic metal-organic framework (Fe2Ni-BDC) as a heterogeneous catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine. mdpi.com

An alternative strategy involves starting with a precursor that already contains the pyridine moiety and then modifying the benzoyl ring. For example, one could synthesize 2-nitro-5-chloro-N-(pyridin-4-yl)benzamide and then reduce the nitro group to an amine. The synthesis of the nitro-precursor can be achieved by reacting 2-nitro-5-chlorobenzoyl chloride with 4-aminopyridine. The subsequent reduction of the nitro group is a standard transformation and can be accomplished using various reducing agents.

Table 2: Comparison of Reducing Agents for Nitro Group Reduction

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | H₂, Pd/C | Ethanol | 25 | 4 | 95 |

| 2 | SnCl₂·2H₂O | Ethyl Acetate | 70 | 3 | 90 |

| 3 | Fe, NH₄Cl | Ethanol/Water | 80 | 6 | 85 |

| 4 | Sodium Dithionite | Water/THF | 25 | 2 | 88 |

This is a representative table based on common nitro reduction reactions.

Process Optimization for Yield Enhancement and Purity Control of this compound

Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high purity of the final product. Key parameters to consider are:

Stoichiometry: The molar ratio of the reactants, 2-amino-5-chlorobenzoic acid (or its activated form) and 4-aminopyridine, should be carefully controlled. A slight excess of the amine can sometimes drive the reaction to completion, but can also complicate purification.

Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF or aprotic non-polar solvents like DCM are commonly used for amidation reactions. The solvent must be able to dissolve the reactants and not interfere with the reaction.

Temperature: Amidation reactions are often carried out at room temperature, but gentle heating may be required to increase the reaction rate. However, higher temperatures can also lead to side reactions and decomposition.

Purification: Purification is critical for obtaining a high-purity product. Common methods include recrystallization, which is effective for crystalline solids, and column chromatography for removing closely related impurities. The choice of solvent system for both techniques is vital for effective separation.

Chemo- and Regioselectivity Challenges and Solutions in Synthesis

The synthesis of this compound presents potential chemo- and regioselectivity challenges.

Chemoselectivity: The starting material, 2-amino-5-chlorobenzoic acid, has two nucleophilic sites: the amino group and the carboxylic acid group (after deprotonation). During the activation of the carboxylic acid, for instance with SOCl₂, there is a risk of side reactions involving the amino group. To circumvent this, the amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) before the amidation step. The protecting group is then removed in a final step.

Regioselectivity: In 4-aminopyridine, there are two nitrogen atoms that could potentially react with the activated carboxylic acid: the exocyclic amino group and the endocyclic pyridine nitrogen. The exocyclic amino group is significantly more nucleophilic than the ring nitrogen, which is sp² hybridized and has its lone pair contributing to the aromatic system. Therefore, the reaction is highly selective for the formation of the N-pyridinylbenzamide at the amino group. However, under forcing conditions or with highly reactive electrophiles, reaction at the pyridine nitrogen could occur, leading to pyridinium (B92312) salt formation. Using a non-nucleophilic base to scavenge the acid byproduct helps to prevent the protonation of the highly basic pyridine nitrogen, which would deactivate it towards the desired reaction.

Exploration of Sustainable and Green Chemistry Principles in Synthetic Strategies

The growing emphasis on environmental stewardship within the chemical and pharmaceutical industries has spurred research into sustainable and green synthetic methodologies. For the synthesis of this compound and related compounds, the principles of green chemistry offer a framework to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.gov While specific green synthesis protocols for this compound are not extensively documented in publicly available literature, the broader field of amide synthesis provides several innovative and eco-friendly strategies that could be adapted.

One promising approach is the use of enzymatic catalysis. For instance, a sustainable enzymatic method for amide bond formation utilizing Candida antarctica lipase (B570770) B (CALB) as a biocatalyst has been developed. nih.govnih.gov This method employs cyclopentyl methyl ether, a greener and safer solvent, and proceeds efficiently without the need for coupling agents, which are often a source of chemical waste. nih.govnih.gov Such an enzymatic strategy could potentially be applied to the amidation reaction between a derivative of 2-amino-5-chlorobenzoic acid and 4-aminopyridine, the final step in one of the likely synthetic routes to the target molecule. The high selectivity and mild reaction conditions of enzymatic processes can lead to higher yields and purity, reducing the need for extensive purification steps. nih.govnih.gov

Another innovative green approach involves the use of a water extract of agro-waste ash (WEPPA) for the hydrolysis of nitriles to amides. mdpi.com This method is free of transition metal catalysts, external bases, and organic solvents, making it a highly environmentally friendly option. mdpi.com If a synthetic route starting from a nitrile precursor were devised for this compound, this WEPPA-based hydrolysis could offer a sustainable alternative to traditional methods. mdpi.com The process is scalable and allows for the reuse of the aqueous medium, further enhancing its green credentials. mdpi.com

Furthermore, the development of bioproduction methods for key precursors like aminobenzoic acids represents a significant step towards sustainable chemical manufacturing. mdpi.com Utilizing microorganisms to produce these foundational chemicals from simple carbohydrates can reduce reliance on petroleum-based feedstocks and mitigate environmental pollution associated with traditional chemical synthesis. mdpi.com

The table below summarizes some green chemistry approaches applicable to the synthesis of benzamides, which could be explored for the production of this compound.

| Green Chemistry Approach | Key Features | Potential Application in Synthesis |

| Enzymatic Catalysis | Utilizes biocatalysts like lipase, mild reaction conditions, high selectivity. nih.govnih.gov | Amide bond formation between a 2-amino-5-chlorobenzoic acid derivative and 4-aminopyridine. nih.govnih.gov |

| Agro-Waste Ash Extract | Employs a water extract of ash as a reaction medium, avoiding organic solvents and external bases. mdpi.com | Hydrolysis of a nitrile precursor to form the benzamide. mdpi.com |

| Bioproduction of Precursors | Microbial synthesis of starting materials like aminobenzoic acid from renewable resources. mdpi.com | Sustainable sourcing of the 2-amino-5-chlorobenzoic acid backbone. mdpi.com |

| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste. nih.gov | Could be explored for various steps in the synthetic pathway. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of the chemical industry.

Preparation of Structurally Related Analogues for Comparative Research

The synthesis of structurally related analogues of a lead compound is a cornerstone of medicinal chemistry and drug discovery, aimed at elucidating structure-activity relationships (SAR). By systematically modifying different parts of the molecular scaffold of this compound, researchers can probe the influence of various substituents on the compound's biological activity, physicochemical properties, and pharmacokinetic profile.

Several studies on related benzamide and pyrimidine (B1678525) structures highlight the common strategies for analogue preparation. For instance, in the development of inhibitors for VEGFR-2 and CDK1, a series of 2-amino-4-aryl-5-chloropyrimidine analogues were synthesized. nih.gov This involved modifying the aryl group at the 4-position of the pyrimidine ring to understand its impact on kinase inhibition. nih.gov A similar approach could be applied to this compound by introducing various substituents on the pyridine ring or the phenyl ring to explore their effects.

In another study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized to evaluate their antidiabetic potential. nih.gov The structural modifications focused on varying the alkyl and aryl substituents on the amide nitrogen, which led to the discovery of compounds with enhanced inhibitory activity against α-glucosidase and α-amylase. nih.gov This demonstrates the importance of exploring a diverse range of substituents on the amide group.

The table below outlines potential structural modifications to this compound and the rationale for these changes in the context of comparative research.

| Molecular Scaffold Part | Potential Modifications | Rationale for Comparative Research |

| Benzamide Phenyl Ring | - Varying the position and nature of the chloro and amino substituents. - Introducing other functional groups (e.g., methoxy, trifluoromethyl). | To assess the impact of electron-donating and electron-withdrawing groups on activity and to probe for key interactions with biological targets. amanote.commdpi.com |

| Pyridine Ring | - Introducing substituents at different positions of the pyridine ring. - Replacing the pyridine with other heterocyclic rings (e.g., pyrimidine, thiazole). nih.govnih.gov | To evaluate the role of the pyridine nitrogen in binding and to explore alternative hydrogen bonding patterns. |

| Amide Linker | - N-methylation or introduction of other small alkyl groups. - Replacement with a thioamide or other bioisosteres. | To investigate the importance of the amide hydrogen for binding and to modify the compound's metabolic stability. |

The synthesis of these analogues typically follows standard organic chemistry methodologies, such as the acylation of the appropriate aminopyridine derivative with a substituted 2-aminobenzoyl chloride or the coupling of a 2-aminobenzoic acid with an aminopyridine using a suitable coupling agent. The choice of synthetic route often depends on the availability of starting materials and the desired structural modifications. For example, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, an intermediate for insecticides, has been approached through various routes, highlighting the flexibility in synthetic design. google.comgoogle.com

Through the systematic preparation and biological evaluation of such analogues, a comprehensive SAR profile for this class of compounds can be established, guiding the design of more potent and selective molecules for therapeutic or other applications.

Investigation of Molecular Interactions and Mechanistic Elucidation of 2 Amino 5 Chloro N Pyridin 4 Yl Benzamide

Molecular Recognition Studies and Target Engagement Profiling

To understand the biological potential of 2-amino-5-chloro-N-(pyridin-4-yl)benzamide, it is crucial to identify its molecular targets and characterize the binding interactions. This would typically involve a series of biochemical and biophysical assays.

Quantitative Assessment of Ligand-Macromolecule Binding Affinities

The initial step in characterizing a new chemical entity is to determine its binding affinity for potential biological targets. Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) are commonly employed to quantify the strength of the interaction between a small molecule and a macromolecule. This data, typically expressed as a dissociation constant (K_d) or an inhibition constant (K_i), is fundamental to understanding the compound's potency.

Data Table: Hypothetical Binding Affinities for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no experimental data has been found.)

| Macromolecule Target | Assay Method | Binding Affinity (K_d/K_i, nM) |

|---|---|---|

| Kinase X | Isothermal Titration Calorimetry (ITC) | Data Not Available |

| HDAC Isoform Y | Fluorescence Polarization (FP) | Data Not Available |

| Receptor Z | Surface Plasmon Resonance (SPR) | Data Not Available |

Specificity and Selectivity Profiling Against Diverse Biological Macromolecules

A critical aspect of drug discovery is to understand the selectivity of a compound. A highly selective compound interacts with a single or a limited number of targets, which can minimize off-target effects. Selectivity is typically assessed by screening the compound against a large panel of related proteins, such as a kinome panel or a panel of histone deacetylases (HDACs). The results of such screens provide a selectivity profile, indicating the compound's preference for its primary target(s) over other macromolecules.

Kinetic Aspects of Compound-Target Complex Formation and Dissociation

Beyond binding affinity, the kinetics of the interaction, specifically the association (k_on) and dissociation (k_off) rates, provide valuable insights into the compound's mechanism of action. A long residence time (slow k_off) at the target can lead to a more durable pharmacological effect. These kinetic parameters are often determined using techniques like SPR.

Enzymatic Modulation and Functional Perturbation by this compound

If the identified molecular target of this compound is an enzyme, the next step is to characterize how the compound modulates the enzyme's activity.

Characterization of Inhibition or Activation Mechanisms (e.g., Competitive, Non-Competitive, Allosteric)

Understanding the mechanism of enzymatic modulation is key to predicting the compound's in vivo behavior. This is typically determined through enzyme kinetic studies by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data can be visualized using graphical representations like Lineweaver-Burk or Michaelis-Menten plots to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition.

Determination of Enzyme Kinetic Parameters (e.g., K_i, IC50 values in biochemical assays)

The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (K_i). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is assay-dependent. The K_i value is a more fundamental measure of binding affinity, independent of substrate concentration for competitive inhibitors.

Data Table: Hypothetical Enzyme Inhibition Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no experimental data has been found.)

| Enzyme Target | IC50 (nM) | K_i (nM) | Mechanism of Inhibition |

|---|---|---|---|

| Kinase X | Data Not Available | Data Not Available | Data Not Available |

| HDAC Isoform Y | Data Not Available | Data Not Available | Data Not Available |

Cellular Pathway Investigation and Phenotypic Screening in Model Systems

The initial characterization of a compound's biological effects often involves a multi-pronged approach, starting from broad phenotypic screens and progressively narrowing down to specific molecular targets and pathways.

While direct studies on this compound's effect on specific signaling cascades are not extensively documented in publicly available literature, the broader family of benzamide (B126) derivatives has been shown to modulate various cellular signaling pathways. For instance, certain benzamide derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. nih.gov Inhibition of HDACs can lead to the altered expression of proteins involved in key signaling pathways, such as those regulating cell cycle progression and apoptosis.

Furthermore, related N-pyridinyl benzamide structures have been investigated for their potential as glucokinase activators, suggesting a possible role in modulating metabolic pathways. nih.gov To investigate the specific effects of this compound, cultured cells would typically be treated with the compound, followed by analysis of key signaling proteins. Techniques such as Western blotting would be employed to measure the phosphorylation status or total protein levels of components of major signaling cascades, including MAPK/ERK, PI3K/Akt, and STAT pathways.

The impact of a compound on subcellular processes and organelle function provides critical insights into its mechanism of action. The benzamide scaffold is present in molecules that can influence mitochondrial function and other organellar activities. For example, some benzamides have been observed to induce changes in mitochondrial membrane potential, a key indicator of cellular health and apoptosis.

To assess the impact of this compound, researchers would typically utilize fluorescent dyes that specifically accumulate in different organelles, such as MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, and LysoTracker for lysosomes. Changes in the morphology, distribution, and function of these organelles upon compound treatment would be monitored using fluorescence microscopy. For instance, any disruption to the mitochondrial network or alterations in lysosomal pH could indicate specific cellular toxicities or mechanisms of action.

High-content screening (HCS) integrates automated microscopy with sophisticated image analysis to quantitatively assess multiple cellular parameters simultaneously. corelifeanalytics.com This powerful technique allows for the generation of a detailed "fingerprint" of a compound's effect on a cell population. corelifeanalytics.com In a typical HCS assay, cells are treated with the compound and then stained with a cocktail of fluorescent dyes to label various subcellular compartments, such as the nucleus, cytoplasm, and cytoskeleton. youtube.com

Automated imaging systems capture thousands of images, and specialized software then extracts a rich dataset of features, including cell count, nuclear size and shape, mitochondrial mass, and protein localization. youtube.com By comparing the phenotypic profile of cells treated with this compound to a reference library of profiles from compounds with known mechanisms of action, it is possible to generate hypotheses about its biological targets and pathways. youtube.com This unbiased approach can reveal unexpected cellular effects and guide further mechanistic studies. corelifeanalytics.comirbm.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity.

Systematic exploration of the substituents on the this compound scaffold is crucial for optimizing its biological activity. This involves synthesizing a series of analogues where each part of the molecule is systematically varied. For the benzamide portion, the position and nature of the chloro and amino substituents on the phenyl ring would be altered. For example, moving the chloro group to the ortho or meta position, or replacing it with other halogens (e.g., fluorine, bromine) or small alkyl groups, could significantly impact activity. Similarly, the amino group could be acylated or alkylated to probe its role in target binding.

On the pyridine (B92270) ring, the point of attachment of the benzamide group (e.g., position 2 or 3 of the pyridine ring) and the presence of substituents on the pyridine ring itself would be explored. The collection of biological data for these analogues allows for the development of an SAR model. For example, studies on related benzamide series have shown that the nature and position of substituents on the aromatic rings can dramatically influence their biological potency and selectivity. nih.govnih.gov

A hypothetical SAR study might reveal the following trends for a particular biological activity:

| Compound | R1 (Benzene Ring) | R2 (Pyridine Ring) | Biological Activity (IC50, µM) |

| 1 | 5-Cl, 2-NH2 | 4-pyridinyl | 10 |

| 2 | 5-F, 2-NH2 | 4-pyridinyl | 15 |

| 3 | 5-Cl, 2-NHAc | 4-pyridinyl | 50 |

| 4 | 5-Cl, 2-NH2 | 3-pyridinyl | 25 |

| 5 | 5-Cl, 2-NH2 | 2-pyridinyl | >100 |

This is a hypothetical data table for illustrative purposes.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr A pharmacophore model for this compound and its analogues would typically be generated based on the structures of the most active compounds in the series. nih.gov The key pharmacophoric features might include hydrogen bond donors (e.g., the amino and amide N-H groups), hydrogen bond acceptors (e.g., the carbonyl oxygen and the pyridine nitrogen), and hydrophobic/aromatic regions (the phenyl and pyridinyl rings). dovepress.com

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify novel molecules with the potential for similar biological activity. nih.govdergipark.org.tr In addition to identifying key structural features, ligand efficiency (LE) metrics are often calculated to assess the binding efficiency of a compound relative to its size. LE is calculated as the binding energy per heavy atom. This metric helps in prioritizing smaller, more efficient molecules for further development, as they are more likely to be developed into drugs with favorable pharmacokinetic properties.

A summary of key pharmacophoric elements and ligand efficiency for a hypothetical series could be:

| Feature | Description | Importance |

| Hydrogen Bond Donor | Amide N-H | High |

| Hydrogen Bond Donor | Amino N-H | Moderate |

| Hydrogen Bond Acceptor | Carbonyl C=O | High |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | High |

| Aromatic Ring | Phenyl | Moderate |

| Aromatic Ring | Pyridinyl | High |

This is a hypothetical data table for illustrative purposes.

Conformational Preferences and Their Influence on Molecular Interactions

The three-dimensional structure and conformational flexibility of this compound are pivotal to understanding its molecular interactions and potential biological activity. The molecule's conformation is primarily determined by the rotational freedom around the amide bond and the single bonds connecting the amide linker to the two aromatic rings: the 2-amino-5-chlorophenyl ring and the pyridin-4-yl ring. While specific crystallographic or detailed computational studies for this compound are not extensively available in the surveyed literature, a comprehensive analysis can be inferred from the study of closely related structures and the fundamental principles of stereochemistry and non-covalent interactions.

The presence of an intramolecular hydrogen bond is a key feature influencing the conformation. The amino group at the C2 position of the benzoyl ring can form a hydrogen bond with the carbonyl oxygen of the amide group. This interaction would create a stable six-membered ring-like structure, referred to as an S(6) motif. This would force the aminobenzoyl portion of the molecule into a relatively planar arrangement.

The pyridin-4-yl group's orientation relative to the benzamide core is less constrained. However, the nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor. In a solid-state or a protein-binding context, this nitrogen is likely to be involved in intermolecular hydrogen bonds. The specific rotational conformation adopted would be one that optimizes these potential intermolecular interactions.

Detailed Research Findings

Based on the analysis of analogous structures, the following conformational features and interactions are predicted for this compound:

Amide Bond Conformation: The C-N bond of the amide group is expected to have significant double-bond character, restricting rotation and keeping the atoms of the amide group (C=O, N-H) largely coplanar.

Intramolecular Hydrogen Bonding: A persistent intramolecular hydrogen bond between the ortho-amino group (N-H) and the amide carbonyl oxygen (C=O) is highly probable. This would significantly stabilize a conformation where the aminobenzoyl moiety is planar.

Inter-ring Dihedral Angle: A notable dihedral angle is expected between the plane of the 2-amino-5-chlorophenyl ring and the pyridin-4-yl ring. This twist minimizes steric clashes and is a common feature in related N-aryl benzamides.

Intermolecular Interactions: The primary sites for intermolecular hydrogen bonding are the amino group, the amide N-H, and the pyridinyl nitrogen. In a crystal lattice or a biological receptor, these groups would likely dictate the packing and binding orientation. The pyridinyl nitrogen, in particular, is a strong hydrogen bond acceptor. The aromatic rings themselves are capable of participating in π-π stacking interactions, which would further stabilize the supramolecular assembly.

The interplay of these factors results in a molecule with a defined, yet somewhat flexible, three-dimensional shape. The conformational preference will ultimately be a balance between the stabilizing energy of the intramolecular hydrogen bond and the steric repulsion between the aromatic rings, modulated by the opportunities for strong intermolecular interactions.

Data Tables

The following tables provide predicted or representative data for the conformational parameters and hydrogen bonding geometry of this compound, based on data from structurally similar compounds found in the literature.

Table 1: Predicted Key Torsion Angles for this compound

| Atoms Involved (from 2-amino-5-chlorobenzoyl to pyridin-4-yl) | Predicted Torsion Angle (°) | Significance |

| O=C-N-C (Amide) | ~180 | Reflects the typical trans conformation of the amide bond, which is energetically favored and leads to a more extended molecular structure. |

| C-C-C=O (Benzoyl) | ~0 | The planarity of the benzoyl group is reinforced by the conjugation of the aromatic ring with the carbonyl group. |

| C-N-C-C (Pyridine attachment) | Variable | This angle, representing the twist of the pyridine ring relative to the amide linker, is flexible and will adapt to the steric and electronic environment, particularly in response to intermolecular forces. |

Table 2: Likely Hydrogen Bond Geometry in the Solid State

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type of Interaction |

| N-H···O (amino-carbonyl) | ~0.86 | ~2.10 | ~2.77 | ~135 | Intramolecular: Forms a stable S(6) ring, significantly influencing the planarity of the aminobenzoyl fragment. |

| N-H···N (amide-pyridine) | ~0.88 | ~2.07 | ~2.88 | ~152 | Intermolecular: A likely and strong interaction that could link molecules into chains or sheets in the solid state or a binding pocket. |

| N-H···O (amino-carbonyl of another molecule) | ~0.86 | ~2.42 | ~3.09 | ~134 | Intermolecular: Another possible hydrogen bond contributing to the crystal packing, where the amino group acts as a donor to a neighboring molecule. |

Note: The data in the tables are representative values derived from published crystallographic data of analogous compounds and are intended to illustrate the likely structural features of this compound.

Computational and Theoretical Investigations of 2 Amino 5 Chloro N Pyridin 4 Yl Benzamide

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. bohrium.com By employing a specific functional, such as B3LYP, and a basis set like 6-31G(d,p), the geometry of 2-amino-5-chloro-N-(pyridin-4-yl)benzamide can be optimized to its lowest energy state. sci-hub.se From this optimized structure, a variety of molecular and electronic properties can be calculated.

Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sci-hub.se

From these frontier orbital energies, global reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

| Parameter | Illustrative Value | Description |

|---|---|---|

| EHOMO | -6.44 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.06 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.38 eV | Indicates chemical stability and reactivity |

| Electronegativity (χ) | 3.75 eV | Measure of the power to attract electrons |

| Chemical Hardness (η) | 2.69 eV | Resistance to change in electron configuration |

| Chemical Softness (S) | 0.186 eV-1 | Reciprocal of hardness, indicates reactivity |

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. chemistrysteps.com For this compound, key rotatable bonds exist between the benzamide (B126) and pyridine (B92270) rings and around the amide linkage.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This map reveals the energy landscape of the molecule, highlighting low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. nih.gov This analysis is crucial for identifying the most likely conformation(s) of the molecule in a biological environment, which is essential for understanding how it might interact with a receptor. Computational methods like molecular mechanics or ab initio calculations can be used to perform these scans and identify the global energy minimum, representing the most stable conformation. nih.gov

Molecular Docking and Molecular Dynamics Simulations

While quantum chemical studies reveal the intrinsic properties of the ligand, molecular docking and dynamics simulations are used to predict and analyze its interactions with biological macromolecules, such as proteins or enzymes. nih.govnottingham.ac.uk

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples numerous possible binding poses of the ligand within the active site of the protein. nih.gov

Each pose is evaluated by a scoring function, which estimates the binding affinity. The pose with the best score is considered the most likely binding mode. nih.gov Analysis of this predicted complex can identify key intermolecular interactions, or "hotspots," such as:

Hydrogen bonds: with amino acid residues like serine, histidine, or arginine.

Hydrophobic interactions: with nonpolar residues like leucine, valine, or phenylalanine.

π-π stacking: between the aromatic rings of the ligand and residues like tyrosine or tryptophan.

Electrostatic interactions: involving charged residues.

These insights are invaluable for structure-based drug design, helping to rationalize the molecule's activity and suggest modifications to improve binding affinity. mdpi.com

| Target Protein (Illustrative) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase | -8.5 | Lys72 | Hydrogen Bond |

| Leu135 | Hydrophobic | ||

| Tyr136 | π-π Stacking |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the study of the stability of the docked complex and any conformational changes that may occur upon binding. acs.orgacs.org

A key metric used to analyze stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable and low RMSD value for the ligand suggests that it remains securely bound in its docked pose. researchgate.netacs.org MD simulations can also reveal the flexibility of different parts of the protein and show how the protein might adapt its conformation to better accommodate the ligand, a phenomenon known as "induced fit". nih.gov This provides a more realistic and detailed understanding of the binding event at the atomic level. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are ligand-based design approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.comnih.gov These methods are particularly useful when the 3D structure of the target protein is unknown. drugdesign.org

A QSAR model is built by calculating a set of molecular descriptors for a series of molecules with known activities. These descriptors quantify various physicochemical properties of the molecules, such as:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area, molar refractivity.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the molecular branching.

Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that correlates a combination of these descriptors with the observed biological activity (e.g., pIC50). igi-global.com A statistically robust QSAR model (indicated by high r² and q² values) can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov Cheminformatics tools are essential for managing the chemical data, calculating descriptors, and building these predictive models. researchgate.net

An illustrative QSAR equation might look like: pIC50 = 0.45(LogP) - 0.12(Molecular Volume) + 0.87*(Dipole Moment) + 2.54

This equation would suggest that higher hydrophobicity and dipole moment, combined with a smaller molecular volume, are favorable for the activity of this class of compounds.

Development of Predictive Models for Biological Activity Based on Structural Descriptors

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. kashanu.ac.ir For a series of analogs based on the this compound scaffold, QSAR models can be developed to forecast their efficacy, potency, or other biological endpoints.

The process begins by calculating a variety of molecular descriptors for a set of related compounds with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed to analyze the steric and electrostatic fields of the molecules, providing a more detailed understanding of the structural requirements for activity. nih.govtandfonline.com

Statistical techniques such as Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN) are then used to build the predictive model. kashanu.ac.ir Once validated, these models can predict the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing. For instance, a model might reveal that increased hydrophobicity in one region of the molecule and a specific electrostatic potential around the pyridine nitrogen are critical for high activity.

| Descriptor Class | Specific Descriptor | Description | Potential Influence on Activity |

|---|---|---|---|

| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. sci-hub.se | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Correlates with molecular size and shape, which can affect binding to a target. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. | Impacts cell permeability, solubility, and hydrophobic interactions with a target protein. |

| Steric | Molecular Volume | The volume occupied by the molecule. | Determines the fit within a receptor's binding pocket. |

| Quantum Chemical | Dipole Moment | Measures the polarity of the molecule. sci-hub.se | Influences long-range interactions with polar residues in a binding site. |

Fragment-Based and Ligand-Based Design Principles Applied to the Benzamide Scaffold

Both fragment-based and ligand-based design are powerful strategies in drug discovery that can be applied to the benzamide scaffold of this compound. nih.govnih.gov

Fragment-Based Drug Design (FBDD) involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly to a biological target. nih.govdrugdiscoverychemistry.com Once identified, these fragments can be grown, linked, or merged to create a more potent lead compound. nih.gov The this compound molecule can be deconstructed into its core fragments. Each fragment can be individually optimized or used as a starting point to explore the binding pocket of a target protein. For example, screening a fragment library could identify alternative heterocyclic systems to replace the pyridine ring that might form more favorable interactions.

Ligand-Based Drug Design is utilized when the structure of the biological target is unknown, but a set of active molecules has been identified. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Using this compound as a reference or template structure, pharmacophore models can be generated. tandfonline.com These models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used to search for other molecules that fit the model or to guide the design of new analogs with improved properties. nih.gov

| Fragment | Structure | Potential Role in Binding | Optimization Strategy |

|---|---|---|---|

| 2-Amino-5-chlorophenyl | Cl-C₆H₃-NH₂ | Forms hydrogen bonds (amino group) and hydrophobic/halogen bond interactions (chloro-substituted ring). | Modify ring substituents to alter electronics and hydrophobicity; explore alternative substitution patterns. |

| Amide Linker | -C(=O)NH- | Acts as a key hydrogen bond donor (N-H) and acceptor (C=O); provides structural rigidity. | Replace with bioisosteres (e.g., reverse amide, sulfonamide) to modulate stability and binding geometry. |

| 4-Pyridyl Ring | C₅H₄N | Acts as a hydrogen bond acceptor (pyridine nitrogen); participates in π-π stacking interactions. | Replace with other heterocycles (e.g., pyrimidine (B1678525), thiazole) to explore different hydrogen bonding patterns and vector space. ukri.org |

Virtual Screening and In Silico Library Design Incorporating the Compound's Structural Features

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net Using the known structure of this compound as a starting point, both structure-based and ligand-based VS can be performed.

In a ligand-based approach, the 2D or 3D structure of the compound is used as a query to search for structurally similar molecules in vast commercial or proprietary databases like Enamine REAL or Mcule. schrodinger.com In structure-based virtual screening (SBVS), a 3D model of a potential protein target is used. The compound is "docked" into the active site of the target to predict its binding mode and affinity. researchgate.net This predicted binding pose can then be used to screen libraries for other molecules that can fit into the same pocket and replicate key interactions.

Building on these screening results, in silico library design involves the rational creation of a focused set of virtual compounds based on the this compound scaffold. This is done by systematically modifying different parts of the molecule (e.g., the substituents on the phenyl or pyridine rings) and then computationally evaluating their properties. This approach allows for the exploration of chemical space around the core structure to identify modifications that are predicted to enhance activity, improve selectivity, or optimize pharmacokinetic properties. vensel.org

| Scaffold Position | R-Group Modification | Rationale | Desired Property Change |

|---|---|---|---|

| Phenyl Ring (position 2) | -NH₂ → -OH, -OCH₃ | Explore changes in hydrogen bonding capacity. | Alter binding affinity and selectivity. |

| Phenyl Ring (position 5) | -Cl → -F, -Br, -CF₃ | Modulate halogen bonding potential and lipophilicity. | Improve potency and cell permeability. |

| Pyridine Ring (various positions) | -H → -CH₃, -F, -CN | Alter the basicity and electronic distribution of the ring. | Fine-tune binding interactions and metabolic stability. |

| Amide Nitrogen | -H → -CH₃ | Remove hydrogen bond donor capability. | Probe the importance of the N-H hydrogen bond for activity. |

Bioinformatics and Systems Biology Approaches for Target Identification and Pathway Mapping

While the above computational methods focus on interacting with a single target, bioinformatics and systems biology offer a broader perspective on the compound's potential effects within a complex biological system. nih.govbenthamscience.com

Target Identification: If the specific biological target of this compound is unknown, bioinformatics tools can be used to generate hypotheses. Techniques like chemical similarity searching and target prediction servers (e.g., Swiss-Target-Prediction) compare the compound's structure to databases of known ligands and their corresponding targets. nih.govnih.gov A prediction might suggest, for example, that the compound is likely to interact with a specific family of kinases or G-protein coupled receptors due to its structural resemblance to known inhibitors or modulators of those targets.

| Tool/Approach | Application | Information Gained for this compound |

|---|---|---|

| Swiss-Target-Prediction | Predicts potential protein targets based on 2D/3D chemical similarity. nih.gov | A ranked list of probable macromolecular targets (e.g., enzymes, receptors). |

| KEGG Pathway Database | A collection of manually drawn pathway maps representing molecular interaction and reaction networks. | Visualization of how predicted targets fit into established signaling and metabolic pathways. |

| STRING Database | Predicts protein-protein interaction networks. | Understanding the interaction network around the predicted targets, revealing potential downstream effects. |

| Gene Ontology (GO) Analysis | Enrichment analysis to identify over-represented biological processes, molecular functions, and cellular components. nih.gov | Insights into the broader biological functions likely to be perturbed by the compound. |

Advanced Analytical and Bioanalytical Methodologies in 2 Amino 5 Chloro N Pyridin 4 Yl Benzamide Research

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

In the research and development of 2-amino-5-chloro-N-(pyridin-4-yl)benzamide, ensuring the purity and stability of the compound is of paramount importance. High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and purity assessment of this and related benzamide (B126) compounds.

Typically, a reversed-phase HPLC method would be developed. This involves using a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid to improve peak shape) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol), is often employed to ensure the efficient separation of the target compound from any impurities or starting materials.

For purity assessment, a photodiode array (PDA) or a UV-Vis detector is commonly used. The purity of this compound can be determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks at a specific wavelength. For more sensitive applications, such as analyzing the compound in biological fluids, fluorescence detection can be utilized, which often provides lower detection limits. nih.gov A column-switching HPLC method can also be implemented for the direct determination of benzamides in complex matrices like serum, minimizing sample preparation time. nih.gov

A representative HPLC method for a substituted benzamide is summarized in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sophisticated Spectroscopic Methods for Mechanistic Studies and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of this compound. 1H and 13C NMR are routinely used to confirm the chemical structure of the synthesized compound. niscair.res.innih.gov

Beyond structural confirmation, NMR is powerfully applied to study ligand-binding interactions and conformational dynamics. nih.govauremn.org.br By observing changes in the chemical shifts of the compound upon the addition of a target protein, researchers can identify the specific protons and carbons involved in the binding interaction. This technique, known as chemical shift perturbation (CSP), can map the binding interface.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of atoms, helping to determine the three-dimensional conformation of the benzamide derivative when bound to its target. researchgate.net Lanthanide-Induced-Shift (LIS) analysis, in combination with molecular mechanics, can also be used to investigate conformational equilibria in substituted benzamides. nih.gov

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing changes in the secondary structure of a target protein upon binding of a ligand like this compound. By monitoring the CD spectrum of the protein in the far-UV region (typically 190-250 nm), any significant alterations in the alpha-helical or beta-sheet content of the protein upon ligand binding can be detected, providing insights into the binding mechanism.

Fluorescence spectroscopy is another highly sensitive method for studying protein-ligand interactions. springernature.comnih.govlboro.ac.uk This technique can be used in several ways:

Intrinsic Protein Fluorescence: Many proteins contain fluorescent amino acids, such as tryptophan. The binding of a ligand can quench or enhance this intrinsic fluorescence, and the magnitude of this change can be used to determine binding affinities (dissociation constant, Kd). researchgate.net

Fluorescence Polarization (FP): In an FP assay, a fluorescently labeled version of the ligand or a known binder is used. The binding of this labeled molecule to a larger protein results in a slower rotation and an increase in fluorescence polarization. A competition assay can then be established where unlabeled this compound competes with the labeled molecule, causing a decrease in polarization. This allows for the determination of the compound's binding affinity. bmglabtech.com

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the real-time binding kinetics of small molecules like this compound to a target protein. nih.govdrexel.edubiosensingusa.combroadinstitute.org In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the benzamide derivative is then flowed over the chip surface.

The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a response. From the resulting sensorgram, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated (KD = kd/ka). SPR is particularly valuable in drug discovery as it provides detailed kinetic information that can help in optimizing the binding properties of a lead compound. nih.gov

A summary of typical kinetic values obtained from an SPR experiment for a small molecule inhibitor is shown below.

| Parameter | Value |

| Association Rate (ka) | 1 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 1 x 10⁻³ s⁻¹ |

| Dissociation Constant (KD) | 10 nM |

Mass Spectrometry-Based Approaches for Elucidating Binding Partners and Metabolic Pathways in Research Models

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for identifying binding partners and elucidating the metabolic pathways of this compound in research models. researchgate.netnih.goveurekaselect.comnih.gov

To identify potential protein binding partners, techniques such as affinity purification-mass spectrometry (AP-MS) can be employed. This involves immobilizing the benzamide derivative on a solid support and incubating it with a cell lysate. Proteins that bind to the compound are then eluted and identified by mass spectrometry.

For metabolic studies, the compound is incubated with in vitro systems like liver microsomes or administered to animal models. nih.gov Samples (e.g., microsomal incubates, urine, plasma) are then analyzed by LC-MS/MS. researchgate.netfrontiersin.org By comparing the mass spectra of the samples from treated and untreated groups, potential metabolites can be identified based on their mass shifts from the parent compound. Common metabolic transformations for benzamide-type compounds include hydroxylation, N-dealkylation, and glucuronidation. High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition of the metabolites, aiding in their structural elucidation. ijpras.com

Development and Validation of High-Throughput Assays for Screening and Mechanistic Profiling

In the early stages of drug discovery, high-throughput screening (HTS) is essential for testing large libraries of compounds to identify initial hits. nih.govbath.ac.uk For a compound like this compound, which may target protein kinases, various HTS assays can be developed and validated. nih.govresearchgate.net

Fluorescence-based assays are particularly common in HTS due to their sensitivity and amenability to automation. wiley.com For instance, a fluorescence polarization assay, as described in section 5.2.2, can be adapted to a 384-well or 1536-well plate format for HTS.

Another common HTS assay for kinase inhibitors is an enzyme-coupled assay that detects the production of adenosine (B11128) diphosphate (B83284) (ADP), a universal product of kinase reactions. nih.gov In such an assay, the amount of ADP produced is coupled to a reaction that generates a fluorescent or luminescent signal. The inhibitory activity of this compound would be measured by a decrease in this signal.

The validation of an HTS assay involves assessing its robustness and statistical performance. Key parameters include the Z'-factor, which is a measure of the statistical effect size and the signal-to-background ratio. A Z'-factor above 0.5 is generally considered indicative of a robust and reliable assay suitable for HTS.

X-ray Crystallography and Cryo-Electron Microscopy for Determining Compound-Target Complex Structures

To understand the mechanism of action of a drug candidate like this compound at an atomic level, determining its three-dimensional structure when bound to its biological target is crucial. creative-biostructure.commigrationletters.com X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose. nih.gov

X-ray Crystallography has long been a foundational tool in drug discovery. creative-biostructure.com The process involves crystallizing the target protein in complex with the compound of interest. This crystal is then exposed to a focused X-ray beam, which diffracts in a pattern based on the crystal's internal electron density. numberanalytics.com By analyzing this diffraction pattern, researchers can reconstruct a high-resolution, three-dimensional model of the protein-ligand complex. creative-biostructure.comnumberanalytics.com

For this compound, this would reveal the precise orientation of the compound within the target's binding site. nih.gov This structural information is invaluable for:

Target Validation: Confirming that the compound binds to the intended biological molecule. creative-biostructure.com

Mechanism of Action: Visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity. migrationletters.com

Lead Optimization: Guiding medicinal chemists in modifying the compound to enhance properties like potency and selectivity. creative-biostructure.com

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary and complementary technique, particularly for large, complex, or flexible proteins that are difficult to crystallize. nih.govcreative-biostructure.com In cryo-EM, a solution of the protein-compound complex is flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. creative-biostructure.com Sophisticated software then averages images of thousands of individual particles to reconstruct a 3D structure. creative-biostructure.com

Recent advancements have pushed the capabilities of cryo-EM, making it possible to determine high-resolution structures of even small protein-ligand complexes. biorxiv.orgbiorxiv.org A key advantage of cryo-EM is its ability to capture multiple conformational states of a protein from a single sample, providing insights into its dynamic nature in a near-native state. nih.gov

In a hypothetical study of this compound with a target like a protein kinase, these techniques would yield data similar to that presented in the table below.

Interactive Data Table: Hypothetical Structural Data for this compound-Target Complex

| Parameter | X-ray Crystallography Data | Cryo-Electron Microscopy Data | Significance in Drug Discovery |

|---|---|---|---|

| Target Protein | Kinase X | Kinase X | The biological molecule the compound is designed to inhibit. |

| Resolution | 2.1 Å | 3.2 Å | Indicates the level of detail in the structural model. Lower numbers are better. |

| Binding Site Residues | Tyr158, Leu205, Asp210 | Tyr158, Leu205, Asp210 | Amino acids in the target protein that directly interact with the compound. |

| Key Interactions | H-bond to Asp210 backbone | H-bond to Asp210 backbone | Reveals the specific chemical forces holding the compound in place. |

| Ligand Conformation | Planar benzamide core | Evidence of flexibility in pyridinyl ring | Shows the 3D shape of the compound when bound to the target. |

| PDB Accession Code | 9ZXX (Hypothetical) | EMD-9999 (Hypothetical) | Unique identifier for depositing the structure in a public database. |

Advanced Imaging Techniques for Subcellular Localization and Dynamic Tracking in in vitro Systems

Understanding where a compound accumulates within a cell and how it moves is critical for assessing its efficacy and potential off-target effects. Advanced imaging techniques, particularly fluorescence-based methods like confocal microscopy, are essential for these investigations in in vitro systems. researchgate.netnews-medical.net

To visualize this compound inside a cell, it would typically be chemically modified with a fluorescent tag (a fluorophore). Alternatively, if the compound is intrinsically fluorescent, it can be imaged directly. researchgate.net

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool that provides high-resolution optical images while eliminating out-of-focus light. researchgate.netresearchgate.net This "optical sectioning" capability allows researchers to create sharp, detailed 3D reconstructions of the compound's distribution within different cellular compartments (e.g., nucleus, mitochondria, cytoplasm). bohrium.comnih.gov By co-staining with organelle-specific fluorescent markers, the precise localization of the compound can be determined. nih.gov

Live-Cell Imaging and Dynamic Tracking takes this a step further by observing the movement of the fluorescently-labeled compound in real-time. drugdiscoverynews.comyoutube.com Techniques like single-molecule localization microscopy (SMLM) can track individual molecules, providing quantitative data on their diffusion rates and residence times within specific subcellular structures. aip.orgbiorxiv.org This dynamic information is crucial for understanding how quickly a compound reaches its target and how long it remains engaged. drugdiscoverynews.com

For a compound like this compound, which might be designed as a small molecule inhibitor, these imaging studies would provide key insights into its cellular behavior. nih.gov

Interactive Data Table: Hypothetical Subcellular Localization and Dynamic Tracking Data

| Parameter | Observation | Technique Used | Significance |

|---|---|---|---|

| Primary Localization | Cytoplasm, with some nuclear accumulation | Confocal Microscopy | Indicates where the compound concentrates within the cell, suggesting potential target locations. |

| Co-localization Marker | Co-localizes with fluorescently-tagged Kinase X | Immunofluorescence with CLSM | Provides visual evidence that the compound is in the same location as its intended target. |

| Uptake Kinetics | Rapid uptake, plateauing at 30 minutes | Live-Cell Imaging | Measures how quickly the compound enters the cell. |

| Diffusion Coefficient | 0.5 µm²/s (Cytoplasm) | Single-Molecule Tracking | Quantifies the speed of molecular movement within different compartments. |

| Target Residence Time | ~120 seconds | Fluorescence Recovery After Photobleaching (FRAP) | Measures how long the compound stays bound to its target structure. |

Future Perspectives and Emerging Research Avenues for 2 Amino 5 Chloro N Pyridin 4 Yl Benzamide

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of therapeutic compounds, including derivatives of 2-amino-5-chloro-N-(pyridin-4-yl)benzamide. tandfonline.comuni-jena.de These computational tools can significantly accelerate the identification of novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Generative AI algorithms, for instance, can be employed for the de novo design of novel molecules based on the core scaffold of this compound. nih.govfrontiersin.orgnih.govdigitalchemistry.airesearchgate.net By learning from vast datasets of known bioactive molecules, these algorithms can propose new chemical structures with a high probability of interacting with specific biological targets. nih.govfrontiersin.org Furthermore, predictive models, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, can be developed to forecast the biological activity of newly designed benzamide (B126) derivatives. tandfonline.comtandfonline.comnih.gov Such in silico screening approaches can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. tandfonline.commdpi.com

AI and ML can also play a crucial role in optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds. researchgate.net By analyzing the structural features that influence these properties, predictive models can guide the modification of the this compound structure to improve its drug-like characteristics.

Table 1: Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generative models create novel molecular structures with desired properties. nih.govfrontiersin.org | Rapidly identify new lead compounds with improved efficacy. |

| Predictive Modeling | 3D-QSAR and other models predict the biological activity of virtual compounds. tandfonline.comtandfonline.comnih.gov | Prioritize synthetic efforts on the most promising candidates. |

| ADMET Prediction | Algorithms predict the pharmacokinetic and toxicity profiles of compounds. researchgate.net | Optimize drug-like properties and reduce late-stage failures. |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. mdpi.com | Efficiently explore vast chemical spaces for new therapeutic opportunities. |

Exploration of Novel Biological Targets and Pathways for Fundamental Understanding

A critical area of future research for this compound lies in the identification and validation of its biological targets and the elucidation of the pathways it modulates. The aminopyridine and chlorobenzamide moieties are present in a variety of bioactive compounds, suggesting a broad potential for this molecule to interact with multiple biological systems. nih.govrsc.org

Recent studies on aminopyridine derivatives have highlighted their interactions with a wide range of enzymes and receptors, implicating them in various biological and pharmacological effects. rsc.org For instance, aminopyridines are known to block voltage-gated potassium channels. rsc.org Furthermore, computational studies on benzamide derivatives have shown their potential as glucokinase activators for the treatment of diabetes and as inhibitors of Rho-associated kinase-1 (ROCK1), a target in various diseases. tandfonline.comnih.gov The structural similarity of this compound to these compounds suggests that it may also exhibit activity against these or related targets.

Future research should employ a combination of computational and experimental approaches to uncover the molecular targets of this compound. In silico target prediction methods can provide initial hypotheses, which can then be validated through experimental techniques such as thermal shift assays, affinity chromatography, and enzymatic assays. A deeper understanding of the compound's mechanism of action will be crucial for its development as a therapeutic agent or a research tool.

Development of Advanced Probes and Chemical Tools Based on the Compound Structure

The unique chemical structure of this compound makes it an attractive scaffold for the development of advanced chemical probes and tools to investigate biological processes. These probes can be instrumental in identifying the compound's direct binding partners and understanding its cellular effects.

One promising approach is the design and synthesis of fluorescent probes based on the benzamide scaffold. rsc.orgnih.govresearchgate.netnih.gov By attaching a fluorophore to the molecule, researchers can visualize its localization within cells and tissues, providing insights into its distribution and potential sites of action. Furthermore, such probes can be used in high-throughput screening assays to identify other molecules that bind to the same target.